molecular formula C8H9BrClNS B8273853 5-Bromo-3-chloro-2-propylsulfanylpyridine

5-Bromo-3-chloro-2-propylsulfanylpyridine

Cat. No.: B8273853
M. Wt: 266.59 g/mol
InChI Key: NQHXVDVFYFFLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-2-propylsulfanylpyridine is a useful research compound. Its molecular formula is C8H9BrClNS and its molecular weight is 266.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrClNS

Molecular Weight

266.59 g/mol

IUPAC Name

5-bromo-3-chloro-2-propylsulfanylpyridine

InChI

InChI=1S/C8H9BrClNS/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3H2,1H3

InChI Key

NQHXVDVFYFFLEJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=C(C=N1)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2,3-dichloropyridine (4.47 g, 19.7 mmol) and NaOH (867 mg, 21.7 mmol) in DMSO (50 mL) was treated with sufficient H2O to effect dissolution. n-PrSH (1.96 mL, 21.7 mmol) was added, then the reaction was stirred at 20° C. for 4 h. The mixture was poured onto crushed ice (200 g) and then extracted with CH2Cl2 (2×100 mL). The combined CH2Cl2 extracts were washed with H2O (3×100 mL) and brine (3×100 mL), before being dried (MgSO4). Filtration, solvent evaporation, and column chromatography (IH) provided 5-bromo-3-chloro-2-propylsulfanylpyridine: m/z (ES+)=268.0 [M+H]+. Step 2: Reaction of this bromopyridine (2.73 g, 10.2 mmol) with (Z)-methyl 3-cyclopentyl-2-iodoacrylate (1.84 g, 6.6 mmol), according to the cross-coupling conditions described in Step 2 of Preparation 9, gave (E)-methyl 2-(5-chloro-6-propylsulfanylpyridin-3-yl)-3-cyclopentylacrylate: m/z (ES+)=340.1 [M+H]+. Step 3: Saponification of this ester (770 mg, 2.3 mmol), using a similar protocol to that described by Step 2 of Preparation 3, furnished the title compound: δH (CDCl3): 1.05 (t, 3H), 1.40-1.85 (m, 10H), 2.45-2.60 (m, 1H), 3.20 (t, 2H), 7.15 (d, 1H), 7.40 (d, 1H), 8.15 (d, 1H).
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
867 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.96 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

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